molecular formula C7H12N2O2 B562925 3-Methyl-5-(S)-isopropyl hydantoin CAS No. 71921-91-0

3-Methyl-5-(S)-isopropyl hydantoin

Cat. No. B562925
CAS RN: 71921-91-0
M. Wt: 156.185
InChI Key: LMBVKYNWQBSNIR-YFKPBYRVSA-N
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Description

Hydantoins are a class of compounds that have a heterocyclic structure, more specifically, they are imidazolidine diones . They are present in natural products and in extraterrestrial ice, indicating this to be an important compound in prebiotic chemistry . The hydantoin ring is a useful center in synthetic chemistry, especially for combinatorial chemistry, multicomponent reactions, and in diversity-oriented synthesis . They are also found in pharmacologically active molecules, such as the anticonvulsant phenytoin .


Synthesis Analysis

The synthesis of hydantoins often involves the reaction of a suitable ketone with ammonium carbonate and potassium cyanide . The lipophilicities of hydantoins can be gradually increased by the introduction of different alkyl, cycloalkyl, and alkenyl groups in position N3 .


Molecular Structure Analysis

Hydantoins have a heterocyclic structure, specifically an imidazolidine dione structure . The molecular structure can be modified by introducing different substituents at various positions .


Chemical Reactions Analysis

Hydantoins can undergo a variety of chemical reactions due to their versatile structure . They can be used in combinatorial chemistry, multicomponent reactions, and in diversity-oriented synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of hydantoins can vary depending on their structure and the substituents present . These properties can be estimated empirically, by UV/Vis spectroscopy, or calculated using established medicinal chemistry software .

Safety And Hazards

The safety and hazards associated with hydantoins can vary depending on the specific compound. Some hydantoins are used as medications, while others may have toxic effects . Always refer to the safety data sheet for specific information.

Future Directions

The future directions in the study of hydantoins could involve the synthesis of new derivatives with potential pharmacological applications . The hydantoin moiety is present in natural products and in extraterrestrial ice, indicating this to be an important compound in prebiotic chemistry . Therefore, further exploration of these compounds could lead to new discoveries in both medicinal chemistry and the study of life’s origins.

properties

IUPAC Name

(5S)-3-methyl-5-propan-2-ylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-4(2)5-6(10)9(3)7(11)8-5/h4-5H,1-3H3,(H,8,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBVKYNWQBSNIR-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652647
Record name (5S)-3-Methyl-5-(propan-2-yl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(S)-isopropyl hydantoin

CAS RN

71921-91-0
Record name (5S)-3-Methyl-5-(propan-2-yl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using 5-isopropylimidazolidine-2,4-dione (1.00 g) and methyl iodide (0.46 mL) and by the reaction and treatment in the same manner as in Preparation Example 214, the title compound (0.88 g) was obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step Two

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